5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene
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Overview
Description
5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and high reactivity. The presence of a nitro group and a butenyl side chain further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]hept-2-ene core. Subsequent nitration introduces the nitro group, and the butenyl side chain is added through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The double bonds in the bicyclic ring can be hydrogenated.
Substitution: The butenyl side chain can be modified through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amines, hydrogenated bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5
Properties
CAS No. |
59853-68-8 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-but-2-en-2-yl-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)11(12(13)14)7-9-4-5-10(11)6-9/h3-5,9-10H,6-7H2,1-2H3 |
InChI Key |
WZLQLRRFYPWONV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1(CC2CC1C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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